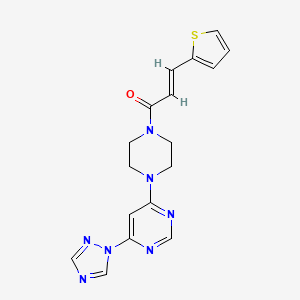

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a pyrimidine ring, a piperazine ring, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine derivatives and nitriles.

Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable halogenated intermediate.

Thiophene Ring Attachment: The thiophene ring is attached via a Heck reaction, which involves the coupling of a thiophene derivative with an alkenyl halide under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Reactions of the α,β-Unsaturated Carbonyl Group

The prop-2-en-1-one unit enables characteristic conjugate addition and cycloaddition reactions.

Key Notes :

-

The trifluoromethyl group on the pyrimidine ring enhances electrophilicity at the α,β-unsaturated carbonyl, accelerating nucleophilic additions.

-

Stereochemistry of the enone (E-configuration) directs regioselectivity in cycloadditions.

Piperazine and Triazole Reactivity

The piperazine-triazole-pyrimidine core participates in substitution and coordination reactions.

Key Notes :

-

The triazole’s N-atoms are susceptible to electrophilic attack, enabling functionalization at the 1,2,4-triazol-1-yl position .

-

Piperazine’s secondary amines are sites for alkylation or acylation under mild conditions .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitutions, though steric hindrance from the adjacent carbonyl may limit reactivity.

Key Notes :

-

Substitution occurs preferentially at the 5-position of the thiophene due to electron-donating effects from the sulfur atom .

Oxidation and Stability Studies

The compound’s stability under oxidative conditions is critical for handling and storage.

Key Notes :

-

Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocyclic components. The presence of the triazole and pyrimidine rings enhances its biological activity, making it a candidate for further pharmacological studies. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been shown to possess potent antifungal and antibacterial properties. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds valuable in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, triazole-containing compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization or interference with DNA synthesis.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of related compounds, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine ring is known for its interaction with neurotransmitter receptors, which may contribute to neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly at low micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The pyrimidine and piperazine rings may enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: Another triazole-containing compound used as an antifungal agent.

Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

Piperazine Derivatives: Compounds such as piperazine citrate, used as an anthelmintic.

Uniqueness

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to its combination of multiple pharmacophores in a single molecule, which can provide a broad spectrum of biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Eigenschaften

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7OS/c25-17(4-3-14-2-1-9-26-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-4,9-13H,5-8H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXHZKGTTWMQCN-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.